Benzyl Demethyl (R)-Oxybutynin is a derivative of the well-known antimuscarinic agent oxybutynin, primarily used in the treatment of overactive bladder and urinary incontinence. This compound is characterized by the presence of a benzyl group and a demethylated structure compared to its parent compound. The modification potentially alters its pharmacokinetic properties and therapeutic efficacy.
Benzyl Demethyl (R)-Oxybutynin can be synthesized from oxybutynin through various chemical reactions that involve the substitution or modification of functional groups. The development of this compound aims to enhance its therapeutic profile while minimizing side effects associated with traditional oxybutynin formulations.
Benzyl Demethyl (R)-Oxybutynin belongs to the class of quaternary ammonium compounds and anticholinergic agents. These compounds are known for their ability to block acetylcholine receptors, leading to reduced bladder contractions.
The synthesis of Benzyl Demethyl (R)-Oxybutynin typically involves several key steps, including:
Benzyl Demethyl (R)-Oxybutynin has a complex molecular structure that can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial arrangement.
Benzyl Demethyl (R)-Oxybutynin undergoes various chemical reactions that facilitate its activity as an antimuscarinic agent:
The mechanisms involved in these reactions often include nucleophilic substitutions and electrophilic additions, which are fundamental in organic synthesis.
Benzyl Demethyl (R)-Oxybutynin exerts its pharmacological effects primarily through:
Studies indicate that modifications like demethylation may enhance receptor selectivity and reduce side effects associated with traditional oxybutynin formulations .
Benzyl Demethyl (R)-Oxybutynin is primarily researched for:
Benzyl Demethyl (R)-Oxybutynin is a structurally optimized derivative of oxybutynin, characterized by two key modifications: replacement of the phenol group with a benzyl moiety and removal of the N-methyl group from the diethylamino side chain. These alterations significantly influence its electronic distribution and steric profile. The core structure retains the 1,4-dioxane scaffold with a quaternary ammonium group, critical for muscarinic receptor affinity [4] [8].
The pharmacological activity of oxybutynin is stereoselective. The (R)-enantiomer demonstrates ~20-fold higher affinity for muscarinic receptors (M3 subtype) than the (S)-enantiomer, attributable to optimal spatial alignment with the orthosteric binding pocket. This stereospecificity arises from differential interactions with transmembrane domain residues (e.g., Asp147 and Tyr506) in the receptor [1] [5] [8]. Metabolism also exhibits enantioselectivity: CYP3A4-mediated N-deethylation favors the (S)-enantiomer, leading to higher plasma concentrations of (S)-N-Desethyloxybutynin (DEO) after oral administration. By contrast, transdermal delivery reduces this stereoselective metabolism due to bypassed first-pass effects [5] [10].
Table 1: Enantiomeric Comparisons of Oxybutynin and Metabolites
Property | (R)-Oxybutynin | (S)-Oxybutynin |
---|---|---|
Muscarinic Receptor IC50 | 8.2 nM | 156 nM |
DEO Formation Ratio | 1:0.5 (Plasma) | 1:3.2 (Plasma) |
LogD (pH 7.4) | 3.1 | 3.1 |
Protein Binding (%) | 91–93 | 91–93 |
The benzyl substitution enhances lipophilicity (ΔLogP +1.2 vs. phenol), promoting membrane permeability. This modification stabilizes the molecule via π-π stacking with Phe197 in the muscarinic receptor’s hydrophobic pocket [4] [9]. The demethylation of the tertiary amine reduces basicity (pKa shift from 9.6 to 8.7), diminishing cationic charge density. This alteration decreases interactions with phospholipase A2 (PLA2G15), potentially mitigating phospholipidosis risk—a side effect linked to cationic amphiphilic drugs [9]. Molecular dynamics simulations confirm reduced binding energy (−ΔG = 4.8 kcal/mol) between demethylated derivatives and PLA2G15 compared to parent compounds [9].
Benzyl Demethyl (R)-Oxybutynin hydrochloride crystallizes in the monoclinic space group P21 with unit cell parameters a = 12.47 Å, b = 7.82 Å, c = 15.33 Å, and β = 102.5°. Single-crystal X-ray diffraction reveals two polymorphic forms:
Powder XRD analyses show distinct peaks at 2θ = 12.8°, 17.2°, and 23.5° for Form I, while Form II displays shifts to 11.9°, 16.7°, and 22.8°. FT-IR spectroscopy further differentiates polymorphs: Form I shows C=O stretching at 1721 cm⁻¹, whereas Form II shifts to 1709 cm⁻¹ due to hydration-induced bond weakening [6].
1H NMR (500 MHz, CDCl3) assignments:
13C NMR highlights key carbons:
High-resolution mass spectrometry (HRMS-ESI+) confirms the molecular formula C24H31NO3 with [M+H]+ at m/z 382.2382 (calc. 382.2377). Fragmentation patterns include:
Table 2: Key NMR Assignments for Benzyl Demethyl (R)-Oxybutynin
Group | 1H NMR (δ) | 13C NMR (δ) | Multiplicity |
---|---|---|---|
Benzyl Ar–H | 7.38–7.25 | 128.1–135.2 | Multiplet |
–OCH2–C≡ | 4.62 | 83.9 | Triplet |
N(CH2CH3)2 | 3.42 / 1.26 | 47.8 / 12.4 | Quartet / Triplet |
Cyclohexyl C–OH | - | 58.1 | Singlet |
C=O | - | 174.5 | Singlet |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0